molecular formula C17H20N4O3S3 B319426 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

Cat. No.: B319426
M. Wt: 424.6 g/mol
InChI Key: TWCJBNCZOOKIIX-UHFFFAOYSA-N
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Description

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is an organic compound belonging to the class of phenylpiperazines. These compounds contain a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group

Preparation Methods

The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea involves several steps. One common synthetic route includes the reaction of 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride with thiophene-2-carboxamide under specific reaction conditions. The reaction typically requires the use of a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N'-(2-thienylcarbonyl)thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of scientific research applications.

Properties

Molecular Formula

C17H20N4O3S3

Molecular Weight

424.6 g/mol

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H20N4O3S3/c1-20-8-10-21(11-9-20)27(23,24)14-6-4-13(5-7-14)18-17(25)19-16(22)15-3-2-12-26-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,25)

InChI Key

TWCJBNCZOOKIIX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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